molecular formula C18H12BrF3O2 B3287329 Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate CAS No. 843614-92-6

Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate

Cat. No.: B3287329
CAS No.: 843614-92-6
M. Wt: 397.2 g/mol
InChI Key: QATPZAYXVOENEN-UHFFFAOYSA-N
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Description

Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate is a fluorinated aromatic ester characterized by a phenanthrene core substituted with bromine (at position 8) and fluorine (at positions 1 and 3). The ester group at position 2 of the phenanthrene ring is further modified with a fluorinated propanoate moiety.

Properties

IUPAC Name

methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3O2/c1-18(22,17(23)24-2)15-14(20)8-12-9-4-3-5-13(19)10(9)6-7-11(12)16(15)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATPZAYXVOENEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine and Fluorine Positioning

Methyl 2-(6,8-Difluorophenanthren-1-yl)-2-fluoropropanoate (CAS 843614-89-1)
  • Structure : Differs in the substitution pattern on the phenanthrene ring (6,8-difluoro vs. 8-bromo-1,3-difluoro) and the ester position (1-yl vs. 2-yl).
  • Molecular Weight : 318.29 g/mol, identical to the target compound due to similar substituent counts.
Ethyl 3-Bromo-2,2-Difluoropropanoate (CAS 111773-24-1)
  • Structure: Lacks the phenanthrene core but shares bromine and fluorine substituents on a propanoate backbone.
  • Molecular Weight : 217.01 g/mol (lower due to simpler structure).

Spectral and Physicochemical Properties

Comparative data from ethyl ester analogs () highlight key trends:

Compound 1H-NMR δ (ppm) JH-F (Hz) 13C-NMR δ (ppm) Melting Point (°C)
Di(naphthalen-1-yl)methyl 2-Fluoro-2-(p-tolyl)propanoate 1.92 (d, JH-F = 22.4) 22.4 94.6 (d, JC-F = 185.7) 133–134
Di(naphthalen-1-yl)methyl 2-(2-Chlorophenyl)-2-fluoropropanoate 1.97 (d, JH-F = 23.2) 23.2 94.5 (d, JC-F = 183.4) 171–175
Methyl 2-(8-Bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate (Inferred) ~1.9–2.0 (d) ~22–24 ~95–100 (d) Likely >150 (similar to chlorinated analogs)
  • Key Observations :
    • Fluorine substituents induce deshielding in NMR, with coupling constants (JH-F) consistent with vicinal fluorination.
    • Bromine increases molecular weight and may elevate melting points compared to chloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate

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